molecular formula C11H15NO6S B2558058 4-Methoxy-3-[(2-methoxyethyl)sulfamoyl]benzoic acid CAS No. 299181-49-0

4-Methoxy-3-[(2-methoxyethyl)sulfamoyl]benzoic acid

Cat. No.: B2558058
CAS No.: 299181-49-0
M. Wt: 289.3
InChI Key: QEBWXIGRBWJXDP-UHFFFAOYSA-N
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Description

4-Methoxy-3-[(2-methoxyethyl)sulfamoyl]benzoic acid is an organic compound with the molecular formula C11H15NO6S and a molecular weight of 289.31 g/mol It is characterized by the presence of a methoxy group, a sulfamoyl group, and a benzoic acid moiety

Preparation Methods

The synthesis of 4-Methoxy-3-[(2-methoxyethyl)sulfamoyl]benzoic acid typically involves the reaction of 4-methoxybenzoic acid with 2-methoxyethylamine and a sulfonylating agent . The reaction conditions often include the use of a suitable solvent, such as dichloromethane or acetonitrile, and a base, such as triethylamine, to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

4-Methoxy-3-[(2-methoxyethyl)sulfamoyl]benzoic acid can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Methoxy-3-[(2-methoxyethyl)sulfamoyl]benzoic acid has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-Methoxy-3-[(2-methoxyethyl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The methoxy group can also participate in hydrophobic interactions, enhancing the compound’s binding affinity .

Comparison with Similar Compounds

Similar compounds to 4-Methoxy-3-[(2-methoxyethyl)sulfamoyl]benzoic acid include:

This compound is unique due to the combination of its functional groups, which confer specific chemical and biological properties that are not present in the similar compounds listed above.

Properties

IUPAC Name

4-methoxy-3-(2-methoxyethylsulfamoyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO6S/c1-17-6-5-12-19(15,16)10-7-8(11(13)14)3-4-9(10)18-2/h3-4,7,12H,5-6H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEBWXIGRBWJXDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNS(=O)(=O)C1=C(C=CC(=C1)C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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